2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group and an ethoxy chain, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol . This intermediate is then reacted with N,N-dimethylethanolamine under controlled conditions to yield the final product . The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as cellular receptors and enzymes. The bromophenoxy group plays a crucial role in binding to these targets, while the ethoxy chain facilitates the compound’s entry into cells. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)ethanol
- 2-[2-(4-bromophenoxy)ethoxy]-N,N-diethylethanamine
- N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanaminium
Uniqueness
2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.C2H2O4/c1-14(2)7-8-15-9-10-16-12-5-3-11(13)4-6-12;3-1(4)2(5)6/h3-6H,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCIPKWSOPRVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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